(5-Methoxy-1-methyl-1H-indol-2-yl)boronic acid
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Overview
Description
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It features an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid typically involves the introduction of the boronic acid group to the indole ring. One common method is the palladium-catalyzed borylation of the corresponding halogenated indole derivative. For example, starting with 5-methoxy-1-methyl-1H-indole, a halogenation reaction can be performed to introduce a halogen atom at the 2-position. This halogenated intermediate can then undergo a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The methoxy and methyl groups on the indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Scientific Research Applications
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The indole ring can also interact with various biological targets, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-2-boronic acid: Similar structure but lacks the methoxy group at the 5-position.
5-Methoxyindole-2-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Contains a boronate ester group instead of a boronic acid group.
Uniqueness
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid is unique due to the presence of both the methoxy and methyl groups on the indole ring, which can influence its reactivity and biological activity. The boronic acid group also provides versatility in synthetic applications, particularly in cross-coupling reactions.
Properties
Molecular Formula |
C10H12BNO3 |
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Molecular Weight |
205.02 g/mol |
IUPAC Name |
(5-methoxy-1-methylindol-2-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6,13-14H,1-2H3 |
InChI Key |
BANPATLADFCHHJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C)C=CC(=C2)OC)(O)O |
Origin of Product |
United States |
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